![molecular formula C12H9N5O B2423326 N-(Pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamid CAS No. 2034480-98-1](/img/structure/B2423326.png)

N-(Pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

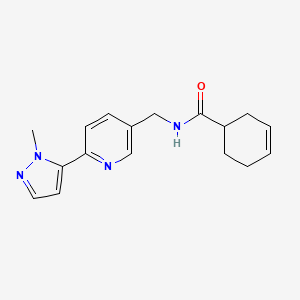

N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties . They have been identified as strategic compounds for optical applications .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors .Wissenschaftliche Forschungsanwendungen

- N-(Pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamid-Derivate zeigen ein vielversprechendes Antitumorpotenzial. Forscher haben ihre Verwendung als Antitumor-Gerüste untersucht, mit dem Ziel, rationale und effiziente Medikamente auf Basis des Pyrazolo[1,5-a]pyrimidin-Kerns zu entwickeln .

- Diese Verbindungen wurden als Inhibitoren von Enzymen wie Cyclin-abhängigen Kinasen (CDKs) und Phosphodiesterasen (PDEs) untersucht. CDKs spielen eine entscheidende Rolle bei Krankheiten wie Krebs, Asthma und chronisch-obstruktiver Lungenerkrankung (COPD) .

- Pyrazolo[1,5-a]pyrimidine besitzen signifikante photophysikalische Eigenschaften, die sie für Anwendungen in der Materialwissenschaft attraktiv machen. Ihre strukturelle Vielfalt ermöglicht eine Nachfunktionalisierung, die ihre Verwendung in optoelektronischen Geräten möglicherweise verbessert .

- Forscher haben verschiedene Synthesewege zur Herstellung und Funktionalisierung von Pyrazolo[1,5-a]pyrimidinen entwickelt. Diese Transformationen verbessern die strukturelle Vielfalt des Gerüsts und erweitern seine Anwendungen .

- Pyrazolo[1,5-a]pyrimidine sind Purin-Analoga, und ihre Antimetabolit-Eigenschaften machen sie für biochemische Reaktionen interessant. Sie wurden auf ihre potenziellen therapeutischen Wirkungen untersucht .

- Die Entwicklung und Synthese kleiner Verbindungen mit arzneimittelähnlichen Eigenschaften sind für Medizinalchemiker essenziell. Triazol-verbrückte N-Glycoside von Pyrazolo[1,5-a]pyrimidinonen wurden untersucht, die effiziente synthetische Ansätze über "Klick-Chemie" bieten .

Antitumor-Aktivität

Enzymatische Hemmung

Materialwissenschaften

Organische Synthese

Purin-Analoga

Arzneimittelähnliche Eigenschaften

Wirkmechanismus

Target of Action

N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds that have shown significant impact in medicinal chemistry . These compounds have been studied for their potential as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases such as cancer .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives interact with their targets, such as cdks and pdes, leading to changes in the activity of these enzymes . This interaction can result in the inhibition of these enzymes, potentially leading to therapeutic effects in diseases where these enzymes play a key role.

Biochemical Pathways

The biochemical pathways affected by N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide are likely to be those involving its target enzymes, CDKs and PDEs . CDKs are involved in cell cycle regulation, while PDEs play a role in signal transduction by breaking down cyclic nucleotides. By inhibiting these enzymes, N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide could affect these pathways and their downstream effects.

Pharmacokinetics

The properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6g , suggesting that they may have suitable pharmacokinetic properties for use as therapeutic agents.

Result of Action

The molecular and cellular effects of N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide’s action would depend on its specific targets and the pathways they are involved in. Given its potential inhibitory activity against CDKs and PDEs , it could lead to changes in cell cycle regulation and signal transduction, potentially resulting in therapeutic effects in diseases such as cancer.

Action Environment

The action, efficacy, and stability of N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide could be influenced by various environmental factors. For instance, the presence of other molecules or drugs could affect its binding to its targets. Additionally, factors such as pH and temperature could influence its stability and activity .

Biochemische Analyse

Biochemical Properties

N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide plays a crucial role in biochemical reactions. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases such as cancer, asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction .

Cellular Effects

N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide has shown remarkable anti-cancer activity against prominent breast cancer cell lines MCF-7, MDA-MB231, and MDA-MB453 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide within cells and tissues are currently under study. It is believed to interact with transporters or binding proteins, and it may affect its localization or accumulation .

Eigenschaften

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O/c18-12(9-2-1-4-13-6-9)16-10-7-14-11-3-5-15-17(11)8-10/h1-8H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLLWEQABLAGEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423245.png)

![13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2423247.png)

![Methyl 2-[2-(4-phenylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423248.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2423259.png)

![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)